molecular formula C7H10O3 B2461860 2-Cyclopent-3-en-1-yloxyacetic acid CAS No. 2354247-21-3

2-Cyclopent-3-en-1-yloxyacetic acid

Cat. No.: B2461860
CAS No.: 2354247-21-3
M. Wt: 142.154
InChI Key: QCRULEXMJMOBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Cyclopent-3-en-1-yloxyacetic acid” is a chemical compound with the molecular weight of 142.15 . It is available in powder form .


Synthesis Analysis

The synthesis of similar compounds involves the use of triethylamine promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature . This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides in good yields and with high diastereoselectivity .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H10O3/c8-7(9)5-10-6-3-1-2-4-6/h1-2,6H,3-5H2,(H,8,9) . This indicates the molecular structure of the compound.

It is stored at room temperature and is shipped under normal conditions . The physical form of the compound is a powder .

Scientific Research Applications

Applications in Medicinal Chemistry

Squaric acid derivatives, closely related to 2-cyclopent-3-en-1-yloxyacetic acid, are used in medicinal chemistry, particularly as bioisosteric replacements for various functional groups. These compounds have shown potential in preliminary investigations for applications as nucleobase substitutes in nucleosides, hinting at their relevance in antitumor and antiviral research (Lu, Lu, & Honek, 2017).

Synthetic Chemistry and Molecular Recognition

In synthetic chemistry, the cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides into 3,1-benzoxazines reveals the compound's utility in creating complex molecular structures, potentially useful in material science or drug development (Kazaryants et al., 2011). Moreover, the compound has been used in the development of optically pure agents for molecular recognition, essential in chiral chemistry and the development of asymmetric catalysts (Khanvilkar & Bedekar, 2018).

Advanced Oxidation Processes (AOPs)

Compounds similar to this compound have been involved in advanced oxidation processes (AOPs) for pollutant degradation. These processes are crucial for environmental chemistry, particularly in water treatment and waste management (Kim et al., 2020). The ability to degrade pharmaceuticals through advanced oxidation highlights the compound's relevance in environmental safety and pollution control (Cai et al., 2017).

Safety and Hazards

While specific safety data for “2-Cyclopent-3-en-1-yloxyacetic acid” is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding inhalation, skin or eye contact, and ingestion .

Future Directions

The future directions for “2-Cyclopent-3-en-1-yloxyacetic acid” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides could be optimized for better yields and diastereoselectivity . Additionally, the potential applications of these compounds in various fields could be explored .

Properties

IUPAC Name

2-cyclopent-3-en-1-yloxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-7(9)5-10-6-3-1-2-4-6/h1-2,6H,3-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRULEXMJMOBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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